
3-(Phenylsulfanyl)propan-1-ol
Vue d'ensemble
Description
3-(Phenylsulfanyl)propan-1-ol is an organic compound with the molecular formula C9H12OS. It is a member of the class of compounds known as thioethers, which contain a sulfur atom bonded to two carbon atoms. This compound is characterized by the presence of a phenyl group (a benzene ring) attached to a sulfanyl group (a sulfur atom bonded to a hydrogen atom), which is further connected to a propanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Thioetherification: : One common method for synthesizing 3-(Phenylsulfanyl)propan-1-ol involves the reaction of 3-chloropropanol with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the phenylsulfanyl group.
Reaction Conditions
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours
-
Reduction of Sulfoxides: : Another method involves the reduction of 3-(phenylsulfinyl)propan-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride. This method is less common but can be used to obtain high-purity products.
Reaction Conditions
- Solvent: Tetrahydrofuran or diethyl ether
- Temperature: 0°C to room temperature
- Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound typically follows the thioetherification route due to its simplicity and cost-effectiveness. The process is scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 3-(Phenylsulfanyl)propan-1-ol can undergo oxidation to form 3-(phenylsulfinyl)propan-1-ol or 3-(phenylsulfonyl)propan-1-ol, depending on the oxidizing agent used.
Common Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid Major Products : Sulfoxides and sulfones
-
Reduction: : The compound can be reduced to form 3-(phenylthio)propan-1-ol using reducing agents like lithium aluminum hydride.
Common Reagents: : Lithium aluminum hydride, sodium borohydride Major Products : Thioethers
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups such as halides or amines.
Common Reagents: : Thionyl chloride, phosphorus tribromide Major Products : Halides, amines
Applications De Recherche Scientifique
3-(Phenylsulfanyl)propan-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases.
-
Industry: : It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-(Phenylsulfanyl)propan-1-ol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The phenylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target molecules, potentially affecting their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
3-(Phenylsulfanyl)propan-1-ol can be compared with other similar compounds such as:
3-(Phenylthio)propan-1-ol: Similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.
3-(Phenylsulfinyl)propan-1-ol: Contains a sulfoxide group instead of a sulfanyl group, making it more polar and reactive towards nucleophiles.
3-(Phenylsulfonyl)propan-1-ol: Contains a sulfone group, which is even more polar and has different chemical properties compared to the sulfanyl group.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-phenylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEHGQLDHXJKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034883 | |
| Record name | 3-(Phenylsulfanyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24536-40-1 | |
| Record name | 3-(Phenylsulfanyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylsulfanyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


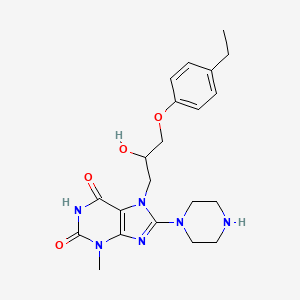
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2639901.png)
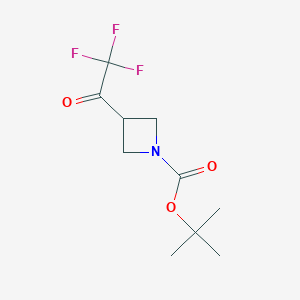

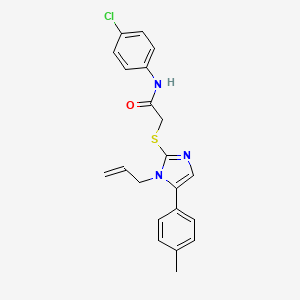
![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)
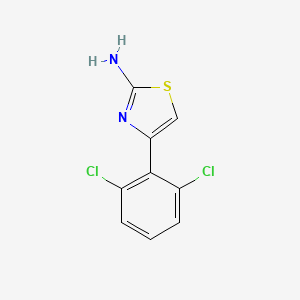

![4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2639911.png)
![ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B2639912.png)
![(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid](/img/structure/B2639915.png)
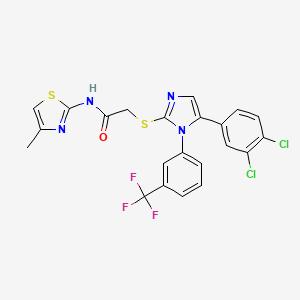
![N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2639919.png)
![3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2639921.png)
